N-ethyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide
Overview
Description
N-ethyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C13H20N2O5S and its molecular weight is 316.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.10929292 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Transformation and Metabolism in Biological Systems
N-ethyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide's transformation in biological systems has been studied, revealing insights into its metabolism. For instance, research has indicated that upon oral administration in rabbits, several transformation products of metoclopramide were identified, including oxidation and deethylation products, along with conjugates like N4-glucuronide and N4-sulfonate. These findings help understand the drug's biotransformation and potential interactions within the body (Arita et al., 1970).
Radioligand Development for Research
The compound has also been utilized in the development of radioligands for the radioimmunoassay of sulpiride-related compounds, showcasing its application in enhancing research tools for better understanding drug dynamics and interactions at the molecular level (Cardoso & Pradelles, 1982).
Electrochemical Analysis Applications
Furthermore, it serves as an electroactive material for zinc ion-selective electrodes, indicating its potential in the development of analytical tools for environmental and clinical analysis. This application is particularly relevant for the quantification of zinc(II) in various samples, demonstrating the compound's versatility beyond pharmacological uses (Saleh & Gaber, 2001).
Chemical Synthesis and Drug Design
In chemical synthesis, this compound and its derivatives have been explored for their potential in creating novel compounds with significant biological activities. These activities range from hypoglycemic effects to neuroleptic properties, demonstrating the compound's foundational role in the development of new therapeutic agents (Grell et al., 1998).
Spectroscopic and Structural Analysis
The compound has also been the subject of spectroscopic and structural analysis to understand its conformational and vibrational behaviors in the solid state. Such studies are crucial for the pharmaceutical development process, aiding in the characterization and quality control of the drug and its formulations (Kecel-Gunduz et al., 2015).
Properties
IUPAC Name |
N-ethyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-4-14-13(16)11-9-10(5-6-12(11)20-3)21(17,18)15-7-8-19-2/h5-6,9,15H,4,7-8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKZMGGARKFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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